

# Application Notes and Protocols: HPLC Purity Determination of 3,3,5,5-Tetramethylcyclohexanamine

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## Compound of Interest

Compound Name: 3,3,5,5-Tetramethylcyclohexanamine

Cat. No.: B1343914

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## Introduction

**3,3,5,5-Tetramethylcyclohexanamine** is a cyclic amine that serves as a building block in the synthesis of various chemical entities, including active pharmaceutical ingredients (APIs). The purity of this raw material is critical to ensure the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds. This document provides a detailed protocol for the determination of **3,3,5,5-Tetramethylcyclohexanamine** purity using a reverse-phase HPLC method with UV detection.

## Principle

The method separates **3,3,5,5-Tetramethylcyclohexanamine** from its potential impurities based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. Since the analyte lacks a significant chromophore, detection is performed at a low UV wavelength (e.g., 210 nm) where the amine functional group exhibits some absorbance. The purity is calculated based on the area percentage of the main peak in the chromatogram.

## Experimental Protocol

## 1. Instrumentation and Materials

- HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Chemicals:
  - **3,3,5,5-Tetramethylcyclohexanamine** reference standard and sample.
  - Acetonitrile (HPLC grade).
  - Potassium dihydrogen phosphate (KH<sub>2</sub>PO<sub>4</sub>) (analytical grade).
  - Phosphoric acid (analytical grade).
  - Water (HPLC grade or Milli-Q).
- Glassware: Volumetric flasks, pipettes, and autosampler vials.

## 2. Preparation of Solutions

- Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH<sub>2</sub>PO<sub>4</sub> in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
- Mobile Phase B (Organic): Acetonitrile.
- Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
- Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of **3,3,5,5-Tetramethylcyclohexanamine** reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the **3,3,5,5-Tetramethylcyclohexanamine** sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

### 3. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 $\mu$ m
Mobile Phase	A: 10 mM KH <sub>2</sub> PO <sub>4</sub> buffer, pH 3.0B: Acetonitrile
Gradient Program	0-5 min: 20% B5-20 min: 20% to 80% B20-25 min: 80% B25.1-30 min: 20% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 210 nm
Injection Volume	10 $\mu$ L
Run Time	30 minutes

### 4. System Suitability

Before sample analysis, perform five replicate injections of the Standard Solution to verify the performance of the HPLC system. The acceptance criteria are as follows:

Parameter	Acceptance Criteria
Tailing Factor	$\leq 2.0$
Theoretical Plates	$\geq 2000$
% RSD of Peak Area	$\leq 2.0\%$
% RSD of Retention Time	$\leq 1.0\%$

### 5. Analysis Procedure

- Inject the diluent (blank) to ensure no interfering peaks are present.

- Inject the Standard Solution and identify the retention time of the main peak.
- Inject the Sample Solution in duplicate.
- Record the chromatograms and integrate all peaks with an area greater than 0.05% of the main peak area.

## Data Presentation

The results of the purity analysis can be summarized in the following tables.

Table 1: System Suitability Results

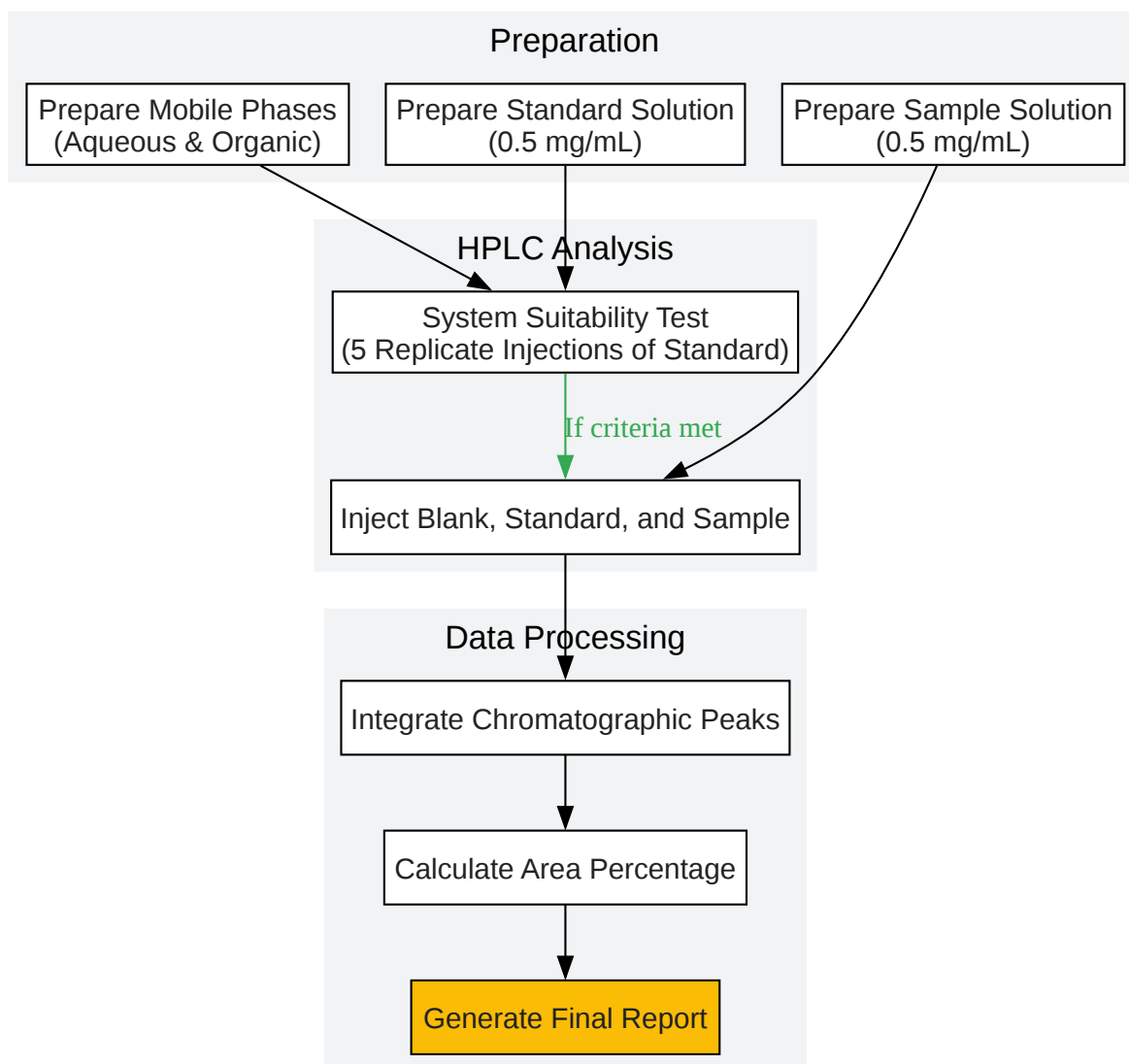
Injection	Retention Time (min)	Peak Area	Tailing Factor	Theoretical Plates
1	12.52	1854321	1.15	5678
2	12.51	1860123	1.16	5710
3	12.53	1858765	1.14	5695
4	12.52	1855543	1.15	5702
5	12.51	1859876	1.16	5688
Mean	12.52	1857726	1.15	5695
% RSD	0.07%	0.14%	-	-

Table 2: Purity Calculation for Sample Batch XYZ

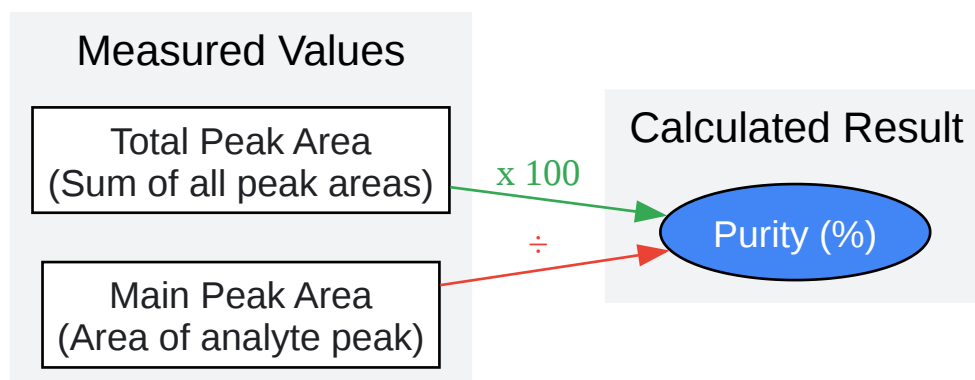
Peak No.	Retention Time (min)	Peak Area	Area %
1	8.74	12345	0.65
2	12.52	1876543	99.10
3	15.89	5678	0.25
Total	-	1894566	100.00
Purity	-	-	99.10%

## Visualizations

## Experimental Workflow for HPLC Purity Analysis



## Logical Relationship for Purity Calculation



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